molecular formula C10H15NO B8740604 (5-(tert-Butyl)pyridin-3-yl)methanol

(5-(tert-Butyl)pyridin-3-yl)methanol

Cat. No.: B8740604
M. Wt: 165.23 g/mol
InChI Key: OTVXJQHZQOKMQN-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)pyridin-3-yl)methanol is a pyridine derivative featuring a tert-butyl group at the 5-position and a hydroxymethyl (-CH2OH) substituent at the 3-position. The hydroxymethyl group contributes to hydrogen bonding, improving aqueous solubility and enabling participation in biochemical interactions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(5-tert-butylpyridin-3-yl)methanol

InChI

InChI=1S/C10H15NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-6,12H,7H2,1-3H3

InChI Key

OTVXJQHZQOKMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog: (5-(Furan-2-yl)pyridin-3-yl)methanol

  • Structure : Replaces the tert-butyl group with a furan-2-yl substituent at the 5-position .
  • Solubility: The furan’s oxygen atom may increase polarity compared to the hydrophobic tert-butyl group. Applications: Furan-containing derivatives are often explored in material science and organic synthesis due to their heteroaromatic properties .

Heterocyclic Analog: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

  • Structure : Features a pyridazine ring (a diazine) at the 5-position instead of tert-butyl .
  • Key Differences :
    • Electronic Profile : Pyridazine is electron-deficient, enhancing reactivity toward nucleophilic attacks compared to tert-butyl’s electron-donating nature.
    • Biological Activity : Pyridazine derivatives are prominent in enzyme inhibition studies (e.g., kinase inhibitors) due to their ability to mimic adenine in ATP-binding pockets .

Chlorinated Analog: (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

  • Structure : Combines a chloro-substituted imidazopyridine core with a hydroxymethyl group .
  • Key Differences: Ring System: The imidazopyridine scaffold offers a fused bicyclic structure, increasing rigidity compared to the monocyclic pyridine. Substituent Effects: Chlorine’s electronegativity may reduce electron density at the pyridine ring, altering reactivity and binding affinity.

tert-Butyl Pyridine Derivatives

  • Example : tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate (from ).
  • Key Differences :
    • Functional Groups : The carbamate and methoxy groups introduce distinct hydrogen-bonding and steric profiles compared to the hydroxymethyl group.
    • Applications : Such derivatives are often intermediates in drug synthesis, leveraging the tert-butyl group for stability during reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
(5-(tert-Butyl)pyridin-3-yl)methanol C10H15NO 165.23 tert-butyl (C5), -CH2OH (C3) High lipophilicity, enzyme inhibition Inferred
(5-(Furan-2-yl)pyridin-3-yl)methanol C10H9NO2 175.18 Furan (C5), -CH2OH (C3) Material science, synthesis
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol C9H9N3O 175.19 Pyridazine (C5), -CH2OH (C3) Enzyme inhibition, drug research
(5-Chloro-imidazopyridin-2-yl)methanol C7H6ClN3O 183.59 Cl (C5), imidazopyridine High purity (95%), synthetic intermediate

Key Findings

Substituent Impact :

  • tert-Butyl : Enhances steric bulk and lipophilicity, favoring membrane permeability in drug candidates.
  • Furan/Pyridazine : Modulate electronic properties and binding modes in biological systems.

Biological Relevance: Pyridin-3-yl methanol derivatives are frequently explored as enzyme inhibitors or intermediates due to their hydrogen-bonding capacity .

Synthetic Utility : tert-Butyl groups improve stability during multi-step syntheses, while halogens (e.g., Cl) facilitate cross-coupling reactions .

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